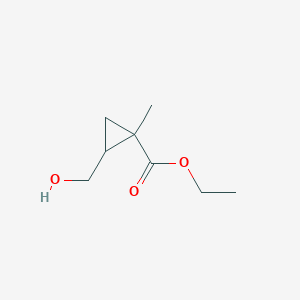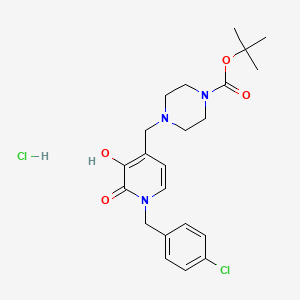
Cholesta-4,6-dien-3-one-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesta-4,6-dien-3-one-d7: is a deuterated derivative of Cholesta-4,6-dien-3-one, a steroidal compound with the molecular formula C27H42O. The deuterium labeling (d7) is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable mass from the non-deuterated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholesta-4,6-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions. One common method involves the oxidation of cholesterol using dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) to form cholest-5-en-3-one, which is then further oxidized using chloranil to yield Cholesta-4,6-dien-3-one .
Industrial Production Methods: Industrial production methods for Cholesta-4,6-dien-3-one typically involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of pyridinium chlorochromate (PCC) and other oxidizing agents is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: Cholesta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different products such as cholesta-3,5-dien-7-one.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like chloranil, PCC, and DMSO are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Cholesta-3,5-dien-7-one.
Reduction: Cholest-5-en-3-one.
Aplicaciones Científicas De Investigación
Cholesta-4,6-dien-3-one-d7 is used extensively in scientific research due to its stability and distinguishable mass. Some applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Helps in studying the role of cholesterol and its derivatives in cellular processes.
Medicine: Used in the development of drugs targeting cholesterol metabolism and related pathways.
Industry: Employed in the synthesis of various steroidal drugs and intermediates.
Mecanismo De Acción
Cholesta-4,6-dien-3-one-d7 exerts its effects primarily through its interaction with metabolic enzymes and pathways involved in cholesterol metabolism. It serves as a substrate for various oxidizing and reducing enzymes, helping to elucidate the mechanisms of cholesterol oxidation and reduction in biological systems .
Comparación Con Compuestos Similares
- Cholesta-4,6-dien-3-one
- Cholesta-4,6-dien-3-ol
- Cholesta-3,5-dien-7-one
Comparison: Cholesta-4,6-dien-3-one-d7 is unique due to its deuterium labeling, which makes it more stable and easily distinguishable in mass spectrometry studies compared to its non-deuterated counterparts. This labeling allows for more precise tracking and analysis in metabolic studies .
Propiedades
Fórmula molecular |
C27H42O |
|---|---|
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
Clave InChI |
XIWMRKFKSRYSIJ-CDQVJRDZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)








![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)

![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
